molecular formula C18H18BrFN2O3 B2861834 N-(4-bromo-2-fluorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide CAS No. 2034450-14-9

N-(4-bromo-2-fluorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Cat. No. B2861834
M. Wt: 409.255
InChI Key: CNSWKYWRMNGELI-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes the study of properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis Techniques : Research into related compounds involves sophisticated synthesis techniques, including nucleophilic displacement reactions and the use of isonicotinic acid as a catalyst for green and efficient synthesis methods. For example, studies have demonstrated the feasibility of nucleophilic displacement of bromide with [18F]fluoride to synthesize radiolabeled compounds for potential applications in positron emission tomography (PET) imaging (Katoch-Rouse & Horti, 2003).

  • Carrier-Mediated Uptake : Some related compounds have been investigated for their potential in drug delivery and targeted therapy, examining carrier-mediated uptake mechanisms in human solid tumor and lymphoma cells. This research is crucial for understanding how certain chemical structures can enhance the efficacy and selectivity of therapeutic agents (Minematsu et al., 2009).

Potential Biomedical Applications

  • Biomedical and Pharmacological Activities : Related research also explores the biomedical applications of similar compounds, including their potential as anticancer agents or for the treatment of inflammatory diseases. Studies on the synthesis and evaluation of compounds for their antioxidant, anti-mycobacterial, and antibacterial activities highlight the diverse therapeutic potentials of these chemical structures (Bhirud et al., 2020).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a trusted source for accurate information. This is a general approach and may not apply to all compounds. It’s always important to refer to peer-reviewed articles and trusted databases for information.


properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrFN2O3/c19-14-1-2-16(15(20)10-14)22-18(23)13-3-6-21-17(9-13)25-11-12-4-7-24-8-5-12/h1-3,6,9-10,12H,4-5,7-8,11H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSWKYWRMNGELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

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